molecular formula C13H16 B14425672 1,1,2-Trimethyl-1,2-dihydronaphthalene CAS No. 80793-13-1

1,1,2-Trimethyl-1,2-dihydronaphthalene

Cat. No.: B14425672
CAS No.: 80793-13-1
M. Wt: 172.27 g/mol
InChI Key: LNTKBBRCAIFQLG-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes It is characterized by the presence of three methyl groups attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trimethyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Halogenated, nitrated, and sulfonated naphthalene compounds.

Scientific Research Applications

1,1,2-Trimethyl-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,2-Trimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific pathways are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: 1,1,2-Trimethyl-1,2-dihydronaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. The position of the methyl groups can significantly affect the compound’s physical and chemical properties, making it distinct from other methylated naphthalenes.

Properties

CAS No.

80793-13-1

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1,1,2-trimethyl-2H-naphthalene

InChI

InChI=1S/C13H16/c1-10-8-9-11-6-4-5-7-12(11)13(10,2)3/h4-10H,1-3H3

InChI Key

LNTKBBRCAIFQLG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=CC=CC=C2C1(C)C

Origin of Product

United States

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